molecular formula C11H11BrO4 B8159053 (R)-3-bromo-5-((tetrahydrofuran-3-yl)oxy)benzoic acid

(R)-3-bromo-5-((tetrahydrofuran-3-yl)oxy)benzoic acid

Cat. No.: B8159053
M. Wt: 287.11 g/mol
InChI Key: AABANQCSXLLZPJ-SECBINFHSA-N
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Description

®-3-bromo-5-((tetrahydrofuran-3-yl)oxy)benzoic acid is an organic compound that features a bromine atom, a benzoic acid moiety, and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-bromo-5-((tetrahydrofuran-3-yl)oxy)benzoic acid typically involves the bromination of a suitable benzoic acid derivative followed by the introduction of the tetrahydrofuran ring. One common method involves the use of bromine or a brominating agent to introduce the bromine atom at the desired position on the benzoic acid ring. The tetrahydrofuran ring can be introduced through an etherification reaction using a suitable tetrahydrofuran derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of ®-3-bromo-5-((tetrahydrofuran-3-yl)oxy)benzoic acid may involve large-scale bromination and etherification reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-3-bromo-5-((tetrahydrofuran-3-yl)oxy)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The benzoic acid moiety can be oxidized to form corresponding quinones or reduced to form alcohols.

    Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Esterification and Amidation: Catalysts such as sulfuric acid or dicyclohexylcarbodiimide are used to facilitate these reactions.

Major Products Formed

    Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the bromine atom.

    Oxidation and Reduction Reactions: Products include quinones, alcohols, and other oxidized or reduced derivatives.

    Esterification and Amidation: Products include esters and amides derived from the benzoic acid moiety.

Scientific Research Applications

®-3-bromo-5-((tetrahydrofuran-3-yl)oxy)benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Material Science: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ®-3-bromo-5-((tetrahydrofuran-3-yl)oxy)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and tetrahydrofuran ring can influence the compound’s binding affinity and selectivity for these targets. The molecular pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-5-hydroxybenzoic acid: Lacks the tetrahydrofuran ring, making it less versatile in certain synthetic applications.

    3-bromo-5-methoxybenzoic acid: Contains a methoxy group instead of the tetrahydrofuran ring, affecting its reactivity and applications.

    3-bromo-5-((tetrahydrofuran-2-yl)oxy)benzoic acid: Similar structure but with the tetrahydrofuran ring attached at a different position, leading to different chemical properties.

Uniqueness

®-3-bromo-5-((tetrahydrofuran-3-yl)oxy)benzoic acid is unique due to the specific positioning of the tetrahydrofuran ring, which can influence its reactivity and interactions with other molecules. This unique structure allows for specific applications in medicinal chemistry and material science that may not be achievable with similar compounds.

Properties

IUPAC Name

3-bromo-5-[(3R)-oxolan-3-yl]oxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c12-8-3-7(11(13)14)4-10(5-8)16-9-1-2-15-6-9/h3-5,9H,1-2,6H2,(H,13,14)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABANQCSXLLZPJ-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=CC(=CC(=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]1OC2=CC(=CC(=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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